(5-Methyl-2-pyrazinyl)(2-methyl-1-pyrrolidinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone is an organic compound with the molecular formula C11H15N3O It is a heterocyclic compound containing both pyrazine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone typically involves multiple steps. One common method starts with the preparation of 2-methylpyrrolidine, which is then reacted with 5-methylpyrazine-2-carboxylic acid or its derivatives. The key steps include:
Alkylation: Introduction of the methyl group to the pyrazine ring.
Amide Formation: Coupling of the pyrazine derivative with 2-methylpyrrolidine under appropriate conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
(5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups on the pyrazine and pyrrolidine rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazine N-oxides, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
(5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of (5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pyrazine and pyrrolidine rings play crucial roles in binding to the target sites, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(5-Methylpyrazin-2-yl)methanol: Similar structure but lacks the pyrrolidine ring.
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
(5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone is unique due to the presence of both pyrazine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
(5-methylpyrazin-2-yl)-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C11H15N3O/c1-8-6-13-10(7-12-8)11(15)14-5-3-4-9(14)2/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
JQGBDNBCGFLOES-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)C2=NC=C(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.